molecular formula C8H16Cl2O2Zn B1601720 Dichlorobis(tetrahydrofuran)zinc CAS No. 24640-76-4

Dichlorobis(tetrahydrofuran)zinc

Cat. No.: B1601720
CAS No.: 24640-76-4
M. Wt: 280.5 g/mol
InChI Key: YKZBFJVZMFIZLW-UHFFFAOYSA-L
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Description

Dichlorobis(tetrahydrofuran)zinc, also known as zinc chloride tetrahydrofuran complex, is a coordination compound with the molecular formula Cl2Zn · 2C4H8O. It is a zinc complex where zinc is coordinated by two chloride ions and two tetrahydrofuran (THF) molecules. This compound is often used as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(tetrahydrofuran)zinc can be synthesized by reacting zinc chloride with tetrahydrofuran. The reaction typically involves dissolving zinc chloride in tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation of zinc chloride with tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-purity zinc chloride and tetrahydrofuran, along with controlled reaction conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(tetrahydrofuran)zinc undergoes various types of chemical reactions, including:

    Substitution Reactions: The tetrahydrofuran ligands can be substituted by other ligands, such as phosphine or amine ligands, to form different zinc complexes.

    Coordination Reactions: The compound can coordinate with other molecules or ions, forming new complexes with different properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can replace the tetrahydrofuran molecules. The reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.

Major Products Formed

The major products formed from reactions involving this compound depend on the nature of the substituting ligands. For example, reacting it with triphenylphosphine oxide can form dichlorobis(triphenylphosphine oxide)zinc(II) tetrahydrofuran disolvate .

Scientific Research Applications

Dichlorobis(tetrahydrofuran)zinc has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic synthesis reactions, such as the formation of carbon-carbon bonds and the activation of small molecules.

    Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.

    Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: The compound is used in studies involving zinc’s role in biological systems and its interactions with biomolecules.

Mechanism of Action

The mechanism of action of dichlorobis(tetrahydrofuran)zinc involves its ability to coordinate with other molecules through its zinc center. The zinc ion can form bonds with various ligands, facilitating the formation of new chemical bonds and the activation of small molecules. The tetrahydrofuran ligands can be easily displaced by other ligands, making the compound highly versatile in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(tetrahydrofuran)zinc is unique due to its simple structure and the ease with which its tetrahydrofuran ligands can be substituted by other ligands. This makes it a versatile compound in catalysis and coordination chemistry, allowing for the formation of a wide range of zinc complexes with different properties and applications.

Properties

IUPAC Name

dichlorozinc;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.2ClH.Zn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZBFJVZMFIZLW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508662
Record name Dichlorozinc--oxolane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24640-76-4
Record name Dichlorozinc--oxolane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(tetrahydrofuran)zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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